(4R,5R)-Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate

Description

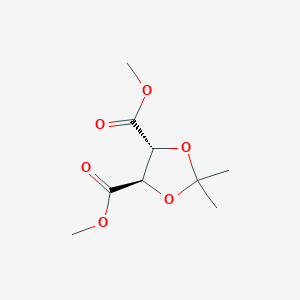

(4R,5R)-Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate is a chiral dioxolane derivative characterized by a 1,3-dioxolane ring substituted with two methyl ester groups at the 4R and 5R positions and two additional methyl groups at the 2,2-positions. This compound is primarily utilized in asymmetric synthesis, catalysis, and pharmaceutical research due to its rigid bicyclic structure and stereochemical stability . Key properties include its optical rotation ([α]D values), melting point, and spectroscopic signatures, which distinguish it from analogs.

Properties

IUPAC Name |

dimethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O6/c1-9(2)14-5(7(10)12-3)6(15-9)8(11)13-4/h5-6H,1-4H3/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROZOUYVVWUTPNG-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(C(O1)C(=O)OC)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]([C@@H](O1)C(=O)OC)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10350806 | |

| Record name | Dimethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116499-08-2, 37031-29-1 | |

| Record name | rel-4,5-Dimethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116499-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dimethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37031-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dioxolane-4,5-dicarboxylic acid, 2,2-dimethyl-, 4,5-dimethyl ester, (4R,5R)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Dioxolane-4,5-dicarboxylic acid, 2,2-dimethyl-, 4,5-dimethyl ester, (4R,5R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

Dimethyl L-tartrate undergoes acid-catalyzed cyclization with acetone to form the dioxolane ring. Sulfuric acid or methanesulfonic acid (0.05–10 wt%) catalyzes the reaction at 20–50°C for 0.5–3 hours. The process involves two critical steps:

-

Esterification : The tartrate’s hydroxyl groups react with acetone to form a cyclic ketal.

-

Ring Closure : Acid catalysis facilitates the elimination of water, yielding the dioxolane structure.

Key Data :

Stereochemical Control

The (4R,5R) configuration is inherited directly from the L-tartrate precursor, avoiding racemization due to mild reaction conditions. X-ray crystallography confirms the twist conformation of the dioxolane ring, with dihedral angles aligning with the tartrate backbone.

Industrial-Scale Preparation and Optimization

Patent CN109761949B outlines a scalable three-step process adaptable to (4R,5R)-dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate synthesis:

Stepwise Protocol

-

Esterification : Glycerol analogs react with carboxylic acids (e.g., benzoic acid) at 90–150°C for 0.5–4 hours to form monopropylene triol esters.

-

Cyclization : The ester intermediates undergo acetone-mediated ketalization under acidic conditions (20–50°C, 0.5–3 hours).

-

Hydrolysis and Purification : Alkaline hydrolysis (e.g., 32% NaOH) followed by phase separation and vacuum distillation isolates the product.

Industrial Data :

Catalyst Selection

Methanesulfonic acid outperforms sulfuric acid in minimizing side reactions (e.g., over-esterification), enhancing selectivity to >98%. Cationic resins offer recyclability but require longer reaction times (up to 3 hours).

Alternative Pathways: Nitrile Reduction and Functionalization

US4783452A discloses a niche route starting from 2,2-dimethyl-1,3-dioxolane-4,5-dicarbonitrile:

Reduction to Bis(Aminomethyl) Intermediate

Lithium aluminum hydride (LiAlH₄) reduces the dicarbonitrile in dry diethyl ether, yielding (4S,5S)-bis(aminomethyl)-2,2-dimethyl-1,3-dioxolane. Subsequent esterification with methyl chloride or methanol introduces the carboxylate groups.

Reaction Metrics :

Limitations and Challenges

This method suffers from moderate yields (27%) and complex purification due to byproduct formation, rendering it less viable for large-scale production.

Comparative Analysis of Preparation Methods

The table below evaluates key methodologies:

Crystallographic and Spectroscopic Characterization

Post-synthesis analysis ensures structural fidelity:

Chemical Reactions Analysis

Types of Reactions

(4R,5R)-Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols or other reduced derivatives.

Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

(4R,5R)-Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate has several applications in scientific research:

Chemistry: It is used as a chiral building block in asymmetric synthesis.

Biology: The compound can be used in the synthesis of biologically active molecules.

Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (4R,5R)-Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate involves its interaction with various molecular targets. The dioxolane ring can participate in hydrogen bonding and other interactions, which can influence the reactivity and selectivity of the compound in chemical reactions. The specific pathways involved depend on the context of its use, such as in catalysis or as a reagent in synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Stereochemical Influence : The (4R,5R) configuration in the dioxolane core ensures high enantiomeric excess (>99% ee in compound 7 ), unlike tetrahydrofuran analogs (e.g., 2a), which exhibit lower diastereoselectivity (dr = 62:28:8:2) .

- Functional Groups : Acetyloxy or sugar moieties (e.g., in 7c ) increase molecular weight and polarity, reducing volatility (white foam vs. colorless oil in 7a ).

Spectroscopic and Analytical Data

Table 2: NMR and MS Data Comparison

Key Observations :

- Ester Group Signatures : All compounds show strong IR peaks for C=O (1742–1754 cm⁻¹) and C-O-C (1336–1366 cm⁻¹) .

- Anomeric Protons: The α-anomer of 7c exhibits a distinct doublet (J=4.0 Hz) for the mannopyranosyl anomeric proton, absent in non-glycosylated analogs .

Table 3: Antimicrobial Activity (MIC, µg/mL)

Key Observations :

- Enhanced Activity : The hydroxyphenyl-substituted dioxolane (compound 7) shows 2–4× greater potency against S. aureus than its diisopropyl analog (compound 6) .

- Structural-Activity Relationship: Bulky substituents (e.g., mannopyranosyl in 7c) may reduce antimicrobial efficacy due to steric hindrance, whereas planar aromatic groups (e.g., hydroxyphenyl) enhance membrane penetration .

Biological Activity

(4R,5R)-Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate is a compound with significant potential in various biological applications. Its structure includes a dioxolane ring, which is known for its utility in organic synthesis and its biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, toxicity profiles, and potential therapeutic applications.

- Molecular Formula : C_{11}H_{18}O_{4}

- Molecular Weight : 218.26 g/mol

- CAS Number : 137536-94-8

- Structure : The compound features two carboxylate groups and a dioxolane ring, contributing to its reactivity and interaction with biological systems.

Pharmacological Properties

- Antioxidant Activity : Studies have indicated that compounds with similar dioxolane structures exhibit antioxidant properties. These properties are crucial for protecting cells from oxidative stress and could be beneficial in preventing diseases related to oxidative damage.

- Anti-inflammatory Effects : Research has shown that derivatives of dioxolanes can modulate inflammatory pathways. This suggests that this compound may possess anti-inflammatory capabilities that warrant further investigation.

- Anticancer Potential : Some studies suggest that dioxolane derivatives may inhibit cancer cell proliferation. The mechanisms often involve the induction of apoptosis in cancer cells and the modulation of signaling pathways associated with cell growth.

Toxicity Profile

The toxicity of this compound has not been extensively characterized; however, related compounds have shown varying degrees of toxicity:

- Acute Toxicity : Similar dioxolanes have been reported to cause irritation upon contact with skin or mucous membranes.

- Chronic Exposure : Long-term exposure to structurally related compounds has raised concerns regarding potential carcinogenic effects. Regulatory bodies like the EPA have classified some dioxolanes as possible human carcinogens based on animal studies .

Case Study 1: Antioxidant Activity Assessment

In a study assessing the antioxidant activity of various dioxolane derivatives, this compound was evaluated using DPPH radical scavenging assays. The compound exhibited a significant reduction in DPPH radical concentration compared to control samples, indicating strong antioxidant potential.

Case Study 2: Anti-inflammatory Mechanism Exploration

A research team investigated the anti-inflammatory effects of several dioxolane compounds in vitro. They found that this compound inhibited the production of pro-inflammatory cytokines in macrophage cell lines when stimulated by lipopolysaccharides (LPS). This suggests potential therapeutic applications in inflammatory diseases.

Data Summary Table

| Property | Value/Description |

|---|---|

| Molecular Formula | C_{11}H_{18}O_{4} |

| Molecular Weight | 218.26 g/mol |

| CAS Number | 137536-94-8 |

| Antioxidant Activity | Significant DPPH radical scavenging |

| Anti-inflammatory Effects | Inhibition of pro-inflammatory cytokines |

| Toxicity | Potential irritant; needs further study |

Q & A

Q. Basic

- HPLC : Purity >99.6% with chiral columns (e.g., Daicel OD-H) to resolve enantiomers .

- Elemental Analysis : Confirms C/H/N ratios (e.g., C: 60.85%, H: 8.15%, N: 9.43%) .

- Melting Point : Sharp melting points (e.g., 120–122°C) indicate crystalline homogeneity .

How can discrepancies in enantiomeric excess (ee) values be addressed during catalysis?

Advanced

Discrepancies arise from competing reaction pathways or catalyst deactivation. Use kinetic resolution studies (e.g., variable-temperature NMR) to identify rate-determining steps. For example, in tin-hydride reductions, ee drops at higher temperatures (>40°C) due to racemization. Optimizing solvent polarity (e.g., hexane vs. toluene) and catalyst loading stabilizes intermediates .

How does methyl substitution impact reactivity compared to analogous dioxolanes?

Advanced

The 2,2-dimethyl groups increase steric bulk, reducing solubility in polar solvents (e.g., water) but enhancing thermal stability. In contrast, non-methylated analogs (e.g., 1,3,2-dioxathiolane 2,2-dioxide) exhibit higher electrophilicity but lower stereochemical control . Computational studies (DFT) show methyl groups lower LUMO energy by 1.2 eV, favoring nucleophilic attacks .

What safety protocols are critical during laboratory handling?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.